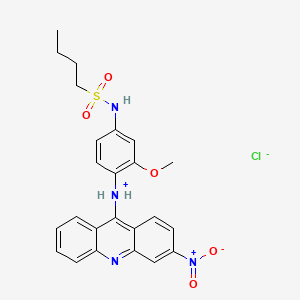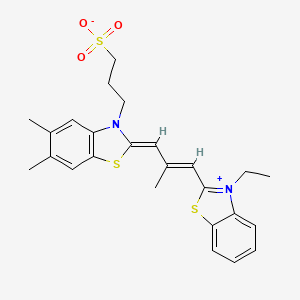![molecular formula C9H11I3O6 B13757642 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate CAS No. 7250-46-6](/img/structure/B13757642.png)
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate, also known as acetic acid, iodo-, triester with glycerol, is a compound with the molecular formula C9H11I3O6 and a molecular weight of 595.893 g/mol . This compound is characterized by its high density (2.438 g/cm³) and high boiling point (420.6°C at 760 mmHg) . It is a triester formed from glycerol and iodoacetic acid, making it a unique compound in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate typically involves the esterification of glycerol with iodoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:
Esterification Reaction: Glycerol reacts with iodoacetic acid in the presence of a strong acid catalyst (such as sulfuric acid) to form the triester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield glycerol and iodoacetic acid.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles can be used in substitution reactions.
Acids and Bases: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Glycerol and iodoacetic acid are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and ethers.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules through iodination.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate involves the reactivity of the iodine atoms and ester groups. The iodine atoms can participate in substitution reactions, while the ester groups can undergo hydrolysis. These reactions allow the compound to modify other molecules, such as proteins, by introducing iodine atoms or ester groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol-tris(iodoacetate): Similar to 2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate but with different esterification patterns.
Propane-1,2,3-triyl tris(iodoacetate): Another triester of glycerol and iodoacetic acid with a different structural arrangement.
Uniqueness
This compound is unique due to its specific esterification pattern, which provides distinct reactivity and applications compared to other similar compounds. Its high iodine content also makes it particularly useful in iodination reactions and applications requiring heavy atoms.
Eigenschaften
CAS-Nummer |
7250-46-6 |
|---|---|
Molekularformel |
C9H11I3O6 |
Molekulargewicht |
595.89 g/mol |
IUPAC-Name |
2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate |
InChI |
InChI=1S/C9H11I3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
InChI-Schlüssel |
NSGOBVLOLGZLSI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COC(=O)CI)OC(=O)CI)OC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


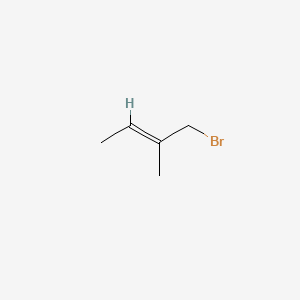
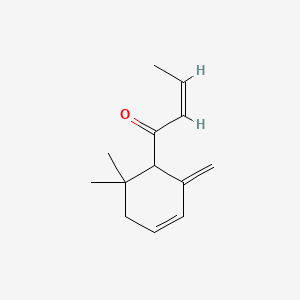

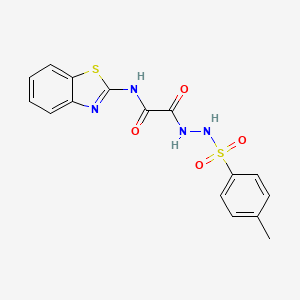

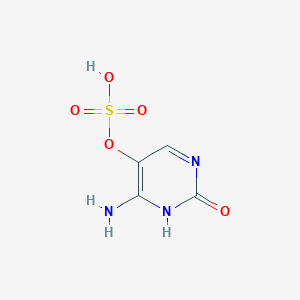

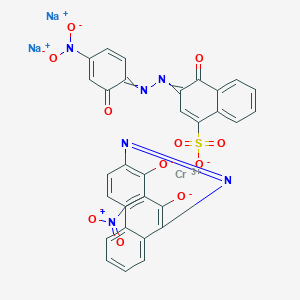
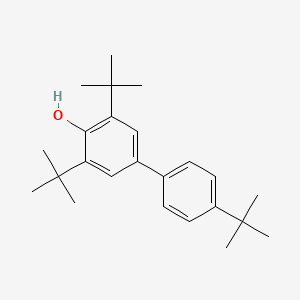
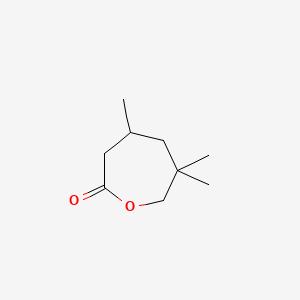
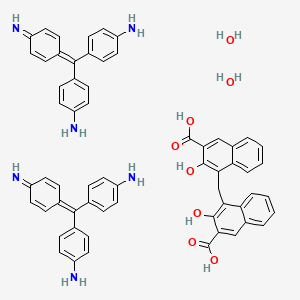
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
